

Propyl bromoacetate chemical properties and structure

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Propyl Bromoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for **propyl bromoacetate**. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Identification

Propyl bromoacetate is an organic compound classified as a bromoalkyl ester. Its structure consists of a propyl ester group attached to a bromoacetyl moiety. This combination of functional groups makes it a valuable reagent in organic synthesis, particularly as an alkylating agent.

Table 1: Structural and Identification Data for Propyl Bromoacetate



| Identifier | Value |
|-------------------|---|
| IUPAC Name | propyl 2-bromoacetate |
| Synonyms | n-Propyl bromoacetate, Bromoacetic acid propyl ester |
| CAS Number | 35223-80-4[1][2] |
| Molecular Formula | C ₅ H ₉ BrO ₂ [1][2] |
| Molecular Weight | 181.03 g/mol [1][3] |
| SMILES | CCCOC(=O)CBr[2][4] |
| InChI | InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2- 4H2,1H3[5] |
| InChlKey | ISYUCUGTDNJIHV-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

Propyl bromoacetate is a colorless to pale yellow liquid with a characteristic fruity odor.[4] It is moderately soluble in water but shows good solubility in common organic solvents like ethanol and ether.[4]

Table 2: Physicochemical Properties of Propyl Bromoacetate

| Property | Value |
|------------------|--|
| Appearance | Clear colorless to pale yellow liquid[4] |
| Boiling Point | 177.3 °C at 760 mmHg[6] |
| Melting Point | 155-157 °C (solvated with water)[7] |
| Density | 1.417 g/cm ³ [6] |
| Refractive Index | 1.455[6] |
| Flash Point | 82.2 °C[6] |
| Vapor Pressure | 1.05 mmHg at 25 °C[6] |



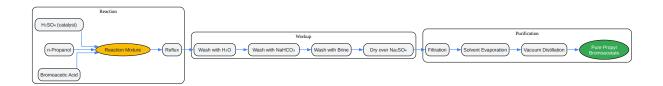
Experimental Protocols Synthesis of Propyl Bromoacetate via Fischer Esterification

This protocol is adapted from the well-established synthesis of ethyl bromoacetate and is applicable for the synthesis of **propyl bromoacetate** by substituting ethanol with n-propanol.

Methodology:

- Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The flask is charged with bromoacetic acid and a slight excess of n-propanol.
- Catalysis: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
- Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then
 washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the
 acid catalyst), and finally with brine.
- Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude **propyl bromoacetate** is then purified by vacuum distillation.





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Synthesis and Purification Workflow for **Propyl Bromoacetate**.

Analytical Characterization

GC-MS is a standard technique for assessing the purity of **propyl bromoacetate** and identifying any impurities.

Methodology:

- Sample Preparation: A dilute solution of propyl bromoacetate is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: A small volume (typically 1 μL) of the prepared sample is injected into the GC.
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure separation of components based on their boiling points and interactions with the stationary phase.
- Detection: The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides



structural information for identification.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of **propyl bromoacetate**.

Methodology:

- Sample Preparation: A small amount of purified propyl bromoacetate is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).
- Spectral Interpretation:
 - ¹H NMR: The spectrum will show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen) and a singlet for the methylene group adjacent to the bromine atom.
 - ¹³C NMR: The spectrum will show distinct peaks for each of the five carbon atoms in the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: A drop of neat liquid **propyl bromoacetate** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
- Spectral Interpretation: The spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically around 1740 cm⁻¹. Other significant peaks will correspond to C-O and C-H stretching vibrations.

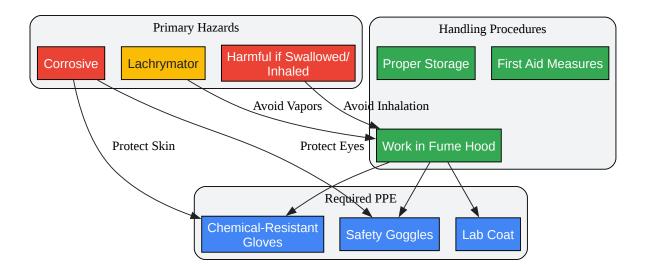
Safety and Handling

Propyl bromoacetate is a corrosive and lachrymatory substance.[8] It can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed or inhaled.[8]



Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
- Store in a cool, dry, and well-ventilated area away from incompatible materials.



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Key Safety Considerations for Handling Propyl Bromoacetate.

Applications in Research and Development

Propyl bromoacetate serves as a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the presence of the reactive carbon-bromine bond, which is



susceptible to nucleophilic substitution. This allows for the introduction of the propyloxycarbonylmethyl group into various substrates.

Key Applications:

- Pharmaceutical Synthesis: Used as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).
- Agrochemical Development: Employed in the preparation of new pesticides and herbicides.
- Organic Synthesis: A versatile reagent for the alkylation of nucleophiles such as amines, phenols, and thiols.

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- To cite this document: BenchChem. [Propyl bromoacetate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:



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